molecular formula C9H7BrClFO B1271531 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone CAS No. 338982-26-6

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

Cat. No. B1271531
M. Wt: 265.5 g/mol
InChI Key: UJBGPTKBKJYQQH-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone is a brominated ketone with a complex aromatic structure that includes chlorine, fluorine, and a methyl substituent on the phenyl ring. While the specific compound is not directly studied in the provided papers, related brominated aromatic ketones have been synthesized and analyzed, offering insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic ketones involves multi-step procedures that can include halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which demonstrated high yields and effective use as a chemical protective group . Another study detailed a 7-step synthesis of enantiomerically pure diarylethanes starting from a related brominated ketone, highlighting the importance of resolving agents and crystallization techniques in obtaining optically pure enantiomers . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone.

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using various computational methods, such as Gaussian09 software, to optimize the molecular structure and vibrational frequencies . The geometrical parameters of these molecules have been found to be in agreement with X-ray diffraction (XRD) data, suggesting a reliable approach to predicting the structure of 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone .

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including esterification and halogen exchange . Additionally, the demethylation of related compounds, such as bromophos, has been observed in the presence of glutathione-dependent liver enzymes and alkaline buffers . These reactions indicate the reactivity of brominated ketones and their potential transformations in biological or chemical systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be inferred from studies on similar compounds. For instance, the molecular electrostatic potential (MEP) analysis has shown that the negative charge is often localized over the carbonyl group, while the positive regions are over the aromatic rings . The first hyperpolarizability of these compounds suggests their potential application in nonlinear optics . The high purity and yield achieved in the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone indicate that optimized synthetic methods can produce brominated ketones with desirable physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Complex Compounds : This chemical is used in the synthesis of a range of complex compounds, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, which have been explored for their anxiolytic activity (Liszkiewicz et al., 2006).

  • Selective α-Monobromination : This compound is involved in the selective α-monobromination of various alkylaryl ketones, a process significant in organic synthesis (Ying, 2011).

  • Reactions with Tetrasulfur Tetranitride : It reacts with tetrasulfur tetranitride to synthesize 3-aryl-4-halogeno-1,2,5-thiadiazoles, demonstrating its utility in creating sulfur-nitrogen heterocycles (Yoon, Cho, & Kim, 1998).

  • Electrooptical Properties : It has been used to modify esters that have large nematic ranges and potential in electrooptical applications (Gray & Kelly, 1981).

Synthesis and Analysis

  • Synthetic Technology Improvement : The compound has been synthesized from related precursors, improving yield and purity, which is crucial in pharmaceutical and chemical manufacturing (Yu-feng, 2013).

  • Characterization and Antimicrobial Evaluation : Its derivatives have been characterized and evaluated for antimicrobial activity, indicating its potential in medical research and application (Viveka et al., 2013).

Applications in Materials Science

  • Synthesis of Liquid Crystalline Polyethers : It plays a role in synthesizing flexible polyethers based on conformational isomerism, contributing to materials science, especially in the development of liquid crystals (Percec & Zuber, 1992).

Safety And Hazards

The safety information available for this compound indicates that it has a signal word of “Warning” and hazard statements H315-H319-H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGPTKBKJYQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378323
Record name 4-Chloro-2-fluoro-5-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone

CAS RN

338982-26-6
Record name 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-methylphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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